(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride (5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1260790-31-5
VCID: VC7941887
InChI: InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H
SMILES: COC1=C(C=C(C=C1)F)NN.Cl
Molecular Formula: C7H10ClFN2O
Molecular Weight: 192.62

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride

CAS No.: 1260790-31-5

Cat. No.: VC7941887

Molecular Formula: C7H10ClFN2O

Molecular Weight: 192.62

* For research use only. Not for human or veterinary use.

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride - 1260790-31-5

Specification

CAS No. 1260790-31-5
Molecular Formula C7H10ClFN2O
Molecular Weight 192.62
IUPAC Name (5-fluoro-2-methoxyphenyl)hydrazine;hydrochloride
Standard InChI InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H
Standard InChI Key IRBGDXSCTKFYBU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)NN.Cl
Canonical SMILES COC1=C(C=C(C=C1)F)NN.Cl

Introduction

Chemical Identity and Structural Characteristics

(5-Fluoro-2-methoxyphenyl)hydrazine hydrochloride belongs to the arylhydrazine hydrochloride family, where a hydrazine group (-NH-NH₂) is attached to a substituted benzene ring. The methoxy (-OCH₃) and fluorine substituents occupy the 2- and 5-positions, respectively, creating a meta-para substitution pattern that influences electronic distribution. X-ray crystallography of analogous compounds reveals a planar aromatic ring with bond angles consistent with resonance stabilization .

The hydrochloride salt form improves stability and solubility in polar solvents. Nuclear magnetic resonance (NMR) spectra of the free base precursor show characteristic signals: δ 3.85 ppm (singlet, OCH₃), δ 6.70–7.20 ppm (multiplet, aromatic protons), and δ 4.10 ppm (broad, NH₂) . Tautomerism between the hydrazine and hydrazinium forms occurs in aqueous solutions, with the protonated species dominating at pH < 3 .

Synthesis via Continuous Flow Methodology

Modern industrial production employs a three-step continuous flow process integrating diazotization, reduction, and acidic hydrolysis (Table 1) . This method addresses limitations of traditional batch reactors, including thermal runaway risks and prolonged reaction times.

Reaction Parameters and Optimization

The synthesis initiates with the diazotization of 5-fluoro-2-methoxyaniline using sodium nitrite (NaNO₂) in hydrochloric acid. Key parameters include:

ParameterOptimal RangeEffect on Yield
Temperature (T1)0–5°CPrevents diazonium salt decomposition
NaNO₂ Equiv.1.04–1.06 eqMinimizes side reactions
HCl Concentration18–20% (w/w)Ensures protonation of intermediates

Subsequent reduction with ammonium bisulfite (NH₄HSO₃) occurs at 90–110°C (T2), achieving >98% conversion within 5 minutes . Final acidic hydrolysis in 36% HCl at 120–130°C (T3) generates the hydrochloride salt with 94–97% isolated yield (Table 2) .

Table 1: Continuous Flow Synthesis Conditions

StepReactor ModuleResidence TimePurity (%)Yield (%)
DiazotizationMicrochannel (0.5 mm)45 s99.298.5
ReductionTubular (1.5 m)3.5 min98.897.2
Hydrolysis/SaltingPacked Bed6.5 min99.596.1

Process flexibility allows adaptation to other substituted phenylhydrazines by adjusting molar ratios (1:1.04:3.2:4.3 for R = 5-F) . Deviations in raw material flow rates (±2%) and channel dimensions (±0.5 mm) have negligible impact on product quality .

Physicochemical Properties and Stability

The compound exhibits a melting point of 208–210°C (decomposition) and solubility profiles as follows:

SolventSolubility (g/100 mL, 25°C)
Water12.4
Ethanol8.7
Dichloromethane0.3

Thermogravimetric analysis (TGA) shows 1.2% mass loss up to 150°C (hydration water), with rapid decomposition above 210°C . Accelerated stability studies (40°C/75% RH) confirm >24-month shelf life when stored in amber glass under nitrogen .

Applications in Heterocyclic Chemistry

Pharmaceutical Intermediate

The compound’s NH-NH₂ group undergoes cyclocondensation with β-ketoesters to form pyrazole derivatives. For example, reaction with ethyl acetoacetate yields 5-fluoro-2-methoxyphenylpyrazolone, a precursor to COX-2 inhibitors .

Agrochemical Synthesis

Coupling with chloropyrimidines produces sulfonylhydrazine herbicides. A recent patent application demonstrates 85% efficiency in weed control at 50 g/ha using derivatives of this compound .

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